molecular formula C31H34O5S2 B8384815 Triphenylsulfonium 2-(adamantane-1-carbonyloxy)ethanesulfonate

Triphenylsulfonium 2-(adamantane-1-carbonyloxy)ethanesulfonate

Cat. No.: B8384815
M. Wt: 550.7 g/mol
InChI Key: WYYSEXOKTYXQKL-UHFFFAOYSA-M
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Description

Triphenylsulfonium 2-(adamantane-1-carbonyloxy)ethanesulfonate is a useful research compound. Its molecular formula is C31H34O5S2 and its molecular weight is 550.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C31H34O5S2

Molecular Weight

550.7 g/mol

IUPAC Name

2-(adamantane-1-carbonyloxy)ethanesulfonate;triphenylsulfanium

InChI

InChI=1S/C18H15S.C13H20O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;14-12(18-1-2-19(15,16)17)13-6-9-3-10(7-13)5-11(4-9)8-13/h1-15H;9-11H,1-8H2,(H,15,16,17)/q+1;/p-1

InChI Key

WYYSEXOKTYXQKL-UHFFFAOYSA-M

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OCCS(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 125 g of trifluoroacetic acid were dissolved 14.8 g (0.10 mole) of sodium isethionate and 18.0 g (0.10 mole) of 1-adamantanecarboxylic acid. To this solution, 32.0 g (0.15 mole) of trifluoroacetic anhydride was added dropwise, followed by stirring for 2 hours at room temperature. Then 430 g (0.15 mole) of an aqueous solution of triphenylsulfonium chloride prepared in Synthesis Example 1-1, 800 g of water, and 1,500 g of methylene chloride were added, followed by stirring for 1 hour at room temperature. At the end of stirring, the organic layer was taken out, aqueous sodium bicarbonate was added dropwise until the pH of the aqueous layer ceased to be acidic, and the organic layer was then taken out. The organic layer was washed with water and concentrated in vacuum. Methyl isobutyl ketone was added to the concentrate, which was concentrated in vacuum again while distilling off the residual water. Diisopropyl ether was added to the residue for recrystallization. The crystals were collected and dried, obtaining the target compound, triphenylsulfonium 2-(adamantane-1-carbonyloxy)ethanesulfonate. White crystals, 34.1 g, yield 62%. The compound, designated PAG-1, has the following structure.
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
430 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
800 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium isethionate
Quantity
14.8 g
Type
reactant
Reaction Step Four
Quantity
18 g
Type
reactant
Reaction Step Four
Quantity
125 g
Type
solvent
Reaction Step Four

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